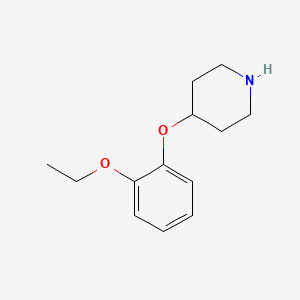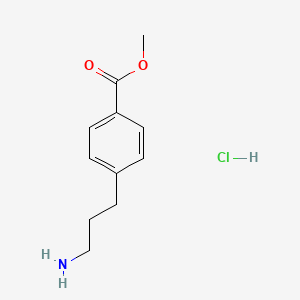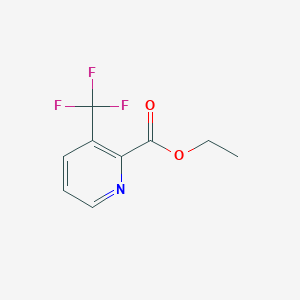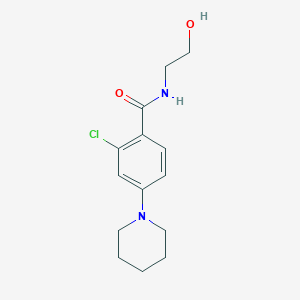
3-(4-Chlorphenyl)-4-methyl-1H-pyrazol-5-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine, also known as 3-CPMPA, is an organic compound with a wide range of applications in scientific research. It is a colorless liquid that is soluble in water and has a melting point of 77-79°C. 3-CPMPA has been used in a variety of experiments and studies due to its unique properties, including its low toxicity, good solubility in aqueous solutions, and its ability to interact with various proteins and enzymes. In
Wissenschaftliche Forschungsanwendungen
Fluoreszenzeigenschaften
Die Verbindung wird bei der Synthese von 1,3,5-trisubstituierten-4,5-dihydro-1H-pyrazolen verwendet, die hervorragende Fluoreszenzeigenschaften aufweisen . Diese Verbindungen können in verschiedenen Lösungsmitteln die Farbe von Orange-Rot nach Cyan ändern, wenn eine elektronenziehende Gruppe an Acetophenon gebunden ist . Dies macht sie in verschiedenen Anwendungen nützlich, die Fluoreszenz erfordern.
Metall-Ionen-Detektion
Die Verbindung kann als fluoreszierende Sonde für Metallionen verwendet werden und zeigt eine ausgezeichnete Selektivität für den Nachweis von Ag+ . Dies macht sie wertvoll in Bereichen wie der Analytischen Chemie, wo die Detektion des Vorhandenseins bestimmter Metallionen entscheidend ist.
Kristallstruktur-Analyse
Die Verbindung ist Bestandteil der Kristallstruktur von 3-(4-Chlorphenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazol . Dies kann nützlich im Bereich der Kristallographie und Materialwissenschaften sein, wo das Verständnis der Struktur von Materialien auf atomarer Ebene wichtig ist.
Synthese von Thiazolidin-4-on-Derivaten
Die Verbindung wird bei der Synthese neuer Thiazolidin-4-on-Derivate verwendet . Diese Derivate haben ein breites Spektrum an biologischen Aktivitäten, darunter Antidiabetika, Antikrebsmittel, Antibakterielle, Antifungalmittel, Entzündungshemmer usw .
Anti-Toxoplasma gondii-Aktivität
Thiazolidin-4-on-Derivate, die aus der Verbindung synthetisiert wurden, haben sich als potenzielle Anti-Toxoplasma gondii-Mittel gezeigt . Toxoplasmose ist eine häufige parasitäre Infektionskrankheit, und diese Verbindungen könnten in Zukunft zur Bekämpfung dieses häufigen Parasiten eingesetzt werden .
Synthese von Isoxazol-Derivaten
Die Verbindung kann bei der Synthese von Isoxazol-Derivaten verwendet werden . Diese Derivate können verschiedene Anwendungen im Bereich der Organischen Chemie und der Medizinischen Chemie haben.
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to target various receptors and enzymes
Mode of Action
Similar compounds have been found to act as antagonists or inverse agonists at certain receptors . This suggests that 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine might interact with its targets in a similar manner, leading to changes in cellular activity.
Biochemical Pathways
Similar compounds have been found to modulate oxidative stress and inflammatory pathways . This suggests that 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine might have similar effects on these pathways, leading to downstream effects on cellular function.
Pharmacokinetics
Similar compounds have been found to have specific pharmacokinetic properties
Result of Action
Similar compounds have been found to have specific effects on cellular function
Action Environment
Similar compounds have been found to be influenced by environmental factors
Biochemische Analyse
Biochemical Properties
3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress pathways, such as glutathione peroxidase and catalase . These interactions suggest that 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine may have antioxidant properties, potentially reducing reactive oxygen species (ROS) levels in cells.
Cellular Effects
The effects of 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to protect dopaminergic neurons from oxidative stress by lowering ROS levels and boosting the glutathione system . Additionally, it may impact gene expression related to oxidative stress and inflammation, thereby influencing cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine exerts its effects through several mechanisms. It binds to specific enzymes, such as glutathione peroxidase and catalase, enhancing their activity and reducing oxidative stress . Furthermore, it may inhibit or activate other enzymes involved in cellular metabolism, leading to changes in gene expression and cellular function. These binding interactions and enzyme modulations are crucial for understanding the compound’s overall impact on cellular health.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, maintaining its efficacy in reducing oxidative stress over extended periods
Dosage Effects in Animal Models
The effects of 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine vary with different dosages in animal models. At lower doses, it has been observed to provide protective effects against oxidative stress and inflammation . At higher doses, there may be toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions. Understanding the dosage thresholds and their implications is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate oxidative stress and cellular metabolism. Its interactions with glutathione peroxidase and catalase are particularly noteworthy, as they play a central role in detoxifying ROS and maintaining cellular redox balance . These interactions may also affect metabolic flux and metabolite levels, further influencing cellular health and function.
Transport and Distribution
The transport and distribution of 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine within cells and tissues are critical for its efficacy. It is transported across cell membranes and distributed to various cellular compartments, where it interacts with target enzymes and proteins . The compound’s ability to cross the blood-brain barrier and its accumulation in specific tissues are important factors that determine its overall impact on cellular health.
Subcellular Localization
The subcellular localization of 3-(4-chlorophenyl)-4-methyl-1H-pyrazol-5-amine is essential for its activity and function. It is directed to specific compartments or organelles within the cell, where it exerts its effects on target enzymes and proteins . Post-translational modifications and targeting signals play a crucial role in its localization, ensuring that it reaches the appropriate sites of action within the cell.
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-6-9(13-14-10(6)12)7-2-4-8(11)5-3-7/h2-5H,1H3,(H3,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRKMAJPPYXCPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1N)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine](/img/structure/B1324895.png)
![3-[4-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1324897.png)


![N-[2-(3-phenoxyphenoxy)ethyl]acetamide](/img/structure/B1324903.png)



![2-[4-(Trifluoromethoxy)phenoxy]acetonitrile](/img/structure/B1324911.png)




